4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

Evidence Gap Analysis Medicinal Chemistry Data Reproducibility

Researchers face challenges sourcing structurally defined imidazo[4,5-c]pyridine probes with consistent purity for kinase drug discovery. This compound provides a reliable, high-purity solution. - Deaza-purine bioisostere for ATP-competitive kinase inhibitor design. - 2-Furyl substituent enables unique π-stacking and hydrophobic interactions. - ≥95% purity, racemic mixture, available for immediate global delivery.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
CAS No. 1105057-45-1
Cat. No. B1439419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
CAS1105057-45-1
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC1C(NC(C2=C1NC=N2)C3=CC=CO3)C(=O)O
InChIInChI=1S/C11H11N3O3/c15-11(16)7-4-6-9(13-5-12-6)10(14-7)8-2-1-3-17-8/h1-3,5,7,10,14H,4H2,(H,12,13)(H,15,16)
InChIKeyHTPQTCXANBDVNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid: Identity & Procurement


4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1105057-45-1) is a heterocyclic small molecule featuring a fused imidazo[4,5-c]pyridine core with a 2-furyl substituent and a carboxylic acid moiety . Its molecular formula is C11H11N3O3 with a molecular weight of 233.22 g/mol, and it contains two undefined stereocenters, indicating it is a racemic mixture . The compound is commercially available from screening compound suppliers, typically at a purity of 95% or greater . The imidazo[4,5-c]pyridine scaffold is a known bioisostere of purines, which makes derivatives of this class of significant interest in medicinal chemistry for targeting ATP-binding pockets and other biological sites .

Scaffold Purine bioisostere for ATP-binding pocket studies
Stereochemistry Racemic mixture (two undefined stereocenters)
Availability Screening compound from commercial suppliers

4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid: Substitution Risks


Selecting a generic analog of 4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid without specific comparative data introduces substantial risk in a research program. The imidazo[4,5-c]pyridine scaffold is a privileged structure with wide-ranging biological activities, as demonstrated by its use in developing angiotensin II antagonists and Aurora kinase A (AURKA) inhibitors . Small structural perturbations, such as the presence and position of the 2-furyl substituent and the free carboxylic acid, can cause large, non-linear shifts in target potency, selectivity, and pharmacokinetic profile . Without head-to-head data, substituting this compound with another 4-substituted or des-furyl analog could lead to a completely different activity profile, as the specific electrostatic and steric properties conferred by the furan ring are critical for molecular recognition in relevant biological targets. Consequently, any substitution should be treated as a new lead and will require a full re-validation of the structure-activity relationship.

Furyl substituent dependency
Removal or replacement of the 2-furyl group may shift target recognition and selectivity non-linearly.
Core scaffold sensitivity
Imidazo[4,5-c]pyridine positional isomers or des-aza analogs may alter bioisosteric fit and binding profile.
Carboxylic acid role
Free carboxylic acid may be critical for molecular recognition; ester or amide analogs may not reproduce key interactions.

4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid: Direct Comparator Evidence


No Direct Comparative Data

An exhaustive search of primary research papers, patents, and authoritative databases for quantitative, comparative data on 4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1105057-45-1) versus defined structural analogs did not yield any results that satisfy the pre-defined evidence admission criteria. No head-to-head comparison, cross-study comparable data, or robust class-level inference with explicit quantitative values for this specific compound could be identified in the accessible scientific literature, excluding prohibited vendor sources. While the broader imidazo[4,5-c]pyridine class has established biological activity, no publication or patent was found that positions this specific furyl derivative against a close comparator in a defined assay system. As a result, any claims of differentiation remain unsubstantiated by the required publicly available data.

No direct comparison
Data to verify
No head-to-head data identified
Requires primary characterization; no assumed differentiation vs. analogs.
Class-level imidazo[4,5-c]pyridine activity does not predict specific compound behavior.
Evidence Gap Analysis Medicinal Chemistry Data Reproducibility

4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid: Application Scenarios


Novel AURKA Inhibitor Design

The imidazo[4,5-c]pyridine core is a deaza-purine bioisostere, making it a key scaffold for designing ATP-competitive kinase inhibitors. Computational and synthetic work has demonstrated the potential of this scaffold to yield potent AURKA inhibitors . 4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, with its furyl substituent, offers a specific vector for exploring hydrophobic and pi-stacking interactions within the kinase's active site, which could lead to differentiated selectivity profiles when directly compared to other 4-substituted analogs.

AT2 Receptor Binding Probe

The 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid core is the foundation of the first non-peptide AT2-selective angiotensin II receptor ligands . This compound represents a structurally distinct fragment within that chemical space. Its procurement is relevant for research programs aiming to design next-generation AT2 receptor modulators, where systematic variation of the 4-position (e.g., replacing known aromatic groups with a 2-furyl ring) is a proven strategy for modulating receptor affinity and understanding functional selectivity.

Purinergic Signaling Probe

Given the structural resemblance of the imidazo[4,5-c]pyridine scaffold to purines, compounds in this class have potential as ligands for purinergic receptors, adenosine receptors, or enzymes involved in purine metabolism . 4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid can serve as a novel chemical probe in screening cascades focused on these target families, where the specific combination of a furan ring and a free carboxylic acid may confer unique binding kinetics or metabolic stability relative to other core-substituted analogs.

Application
Selection Property
Validation Focus
AURKA inhibitor design
Imidazo[4,5-c]pyridine bioisostere scaffold
ATP-competitive kinase assay profiling
AT2 receptor probe research
4-substituted tetrahydroimidazopyridine core
AT2 subtype binding assay and selectivity review
Purinergic signaling probe
Purine-like heterocyclic core with furyl substituent
Purine receptor/enzyme panel screening
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